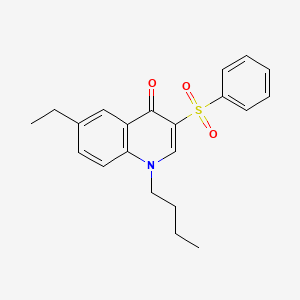

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Description

1-Butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic 4-quinolone derivative characterized by a quinolin-4(1H)-one core substituted at position 1 with a butyl group, position 6 with an ethyl group, and position 3 with a phenylsulfonyl moiety. The phenylsulfonyl group at position 3 is a key electron-withdrawing substituent that may influence both chemical reactivity and biological interactions, while the alkyl chains at positions 1 and 6 likely modulate lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-ethylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-3-5-13-22-15-20(26(24,25)17-9-7-6-8-10-17)21(23)18-14-16(4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVAJTZYPVOKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound's molecular formula is , with a molecular weight of 369.48 g/mol. It features a quinoline backbone modified with a butyl and ethyl group, as well as a phenylsulfonyl moiety, which may contribute to its biological properties .

Structure

| Property | Value |

|---|---|

| IUPAC Name | 3-(benzenesulfonyl)-1-butyl-6-ethylquinolin-4-one |

| Molecular Formula | C21H23NO3S |

| Molecular Weight | 369.48 g/mol |

| Purity | ≥95% |

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that related quinoline compounds inhibited the growth of MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines by modulating cyclin-dependent kinases (CDKs) and stabilizing heat shock proteins (Hsp70 and Hsp90) without triggering heat shock responses .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of CDK5, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Receptor Interaction : The phenylsulfonyl group may enhance binding affinity to specific receptors involved in signaling pathways related to cancer progression.

Neuroprotective Effects

Research indicates that quinoline derivatives can also exhibit neuroprotective effects. The inhibition of monoamine oxidase (MAO) activity has been linked to neuroprotection, which is vital for conditions like Parkinson's disease. Compounds with similar structures have shown promise in this area, potentially offering new therapeutic avenues .

Summary of Biological Activities

Comparative Analysis with Related Compounds

A comparative analysis reveals that while many quinoline derivatives display similar activities, the specific substitutions on the quinoline core significantly influence their potency and selectivity against various biological targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural uniqueness of 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one lies in its substitution pattern. Below is a comparative analysis with structurally related 4-quinolones:

Key Observations :

- Position 1 : Alkyl chains (butyl, benzyl) enhance lipophilicity compared to cyclopropyl (Decarboxy Ciprofloxacin), which is smaller and less flexible.

- Position 6 : Ethyl vs. ethoxy/fluoro groups affect electronic properties. Ethyl may reduce polarity compared to electron-withdrawing fluoro or electron-donating ethoxy.

- Position 3: Phenylsulfonyl groups are common in synthetic 4-quinolones, but substituents on the sulfonyl benzene (e.g., isopropyl in ) can alter steric and electronic interactions .

Physicochemical Properties

- Hydrogen Bonding : The phenylsulfonyl group contributes to hydrogen bond acceptor capacity (7 acceptors in ), which may influence protein binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation of the quinoline core and alkylation for the butyl/ethyl substituents. Key steps include:

- Sulfonation : Introducing the phenylsulfonyl group at position 3 via sulfonic acid derivatives under controlled pH and temperature (4–6°C) .

- Alkylation : Butyl and ethyl groups are added using alkyl halides or Grignard reagents, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .

- Optimization : Yields improve with solvent selection (e.g., DCM for polar intermediates, DMSO for solubility ), reaction time (12–24 hrs monitored by TLC ), and temperature gradients (stepwise heating to 80°C ).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons appear at δ 7.2–8.5 ppm, while sulfonyl groups show deshielded signals .

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O of quinolinone) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) ensures molecular formula accuracy .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous 4-hydroxyquinolin-2-ones .

Q. What are the key solubility and stability parameters for this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and DCM (10–20 mg/mL), poorly soluble in water. Solubility enhancers like cyclodextrins or co-solvents (ethanol/water mixtures) are recommended for biological assays .

- Stability : Degrades under UV light and high pH (>9). Store at –20°C in amber vials with desiccants. Stability in DMSO solutions is limited to 1–2 weeks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., sulfonyl group as an electron-withdrawing moiety). B3LYP/6-31G(d) basis sets are suitable for optimizing geometry .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 5-HT receptors) using docking software like AutoDock Vina. Validate with experimental IC₅₀ data from receptor binding assays .

- Reactivity Prediction : Identify nucleophilic/electrophilic sites via Fukui indices, guiding derivatization strategies .

Q. What strategies resolve contradictions in reported biological activity data for sulfonated quinolinones across studies?

- Methodological Answer :

- Systematic SAR Analysis : Compare substituent effects (e.g., butyl vs. methyl groups) on receptor affinity using in vitro models (e.g., 5-HT₁A vs. D₂ receptor assays ).

- Assay Standardization : Control variables like cell line (HEK-293 vs. CHO), incubation time, and buffer composition to minimize variability .

- Meta-Analysis : Pool data from structural analogs (e.g., 6-ethyl vs. 6-fluoro derivatives) to identify trends in potency and selectivity .

Q. How does modifying the butyl/ethyl substituents impact the compound’s pharmacological profile?

- Methodological Answer :

- Alkyl Chain Length : Shorter chains (e.g., propyl) may enhance blood-brain barrier penetration, while longer chains (e.g., pentyl) improve lipophilicity but reduce solubility .

- Bulkiness : Bulky groups at position 6 (ethyl vs. isopropyl) can sterically hinder receptor binding, reducing 5-HT₇ affinity by ~30% in comparative studies .

- Metabolic Stability : Ethyl groups are less prone to oxidative metabolism than methyl groups, as shown in microsomal assays with CYP3A4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.